molecular formula C8H10Cl2N2 B15307341 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

Katalognummer: B15307341
Molekulargewicht: 205.08 g/mol
InChI-Schlüssel: HJGAVZNBMOJWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2. It is a research chemical often used in pharmaceutical testing and other scientific studies. This compound is known for its unique structure, which includes a cyclopenta[b]pyridine ring system with a chlorine atom and an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable pyridine derivative, which undergoes chlorination followed by cyclization to form the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce various substituted cyclopenta[b]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it valuable for various research applications .

Eigenschaften

Molekularformel

C8H10Cl2N2

Molekulargewicht

205.08 g/mol

IUPAC-Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-4-2-5-1-3-6(10)8(5)11-7;/h2,4,6H,1,3,10H2;1H

InChI-Schlüssel

HJGAVZNBMOJWQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1N)N=C(C=C2)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.